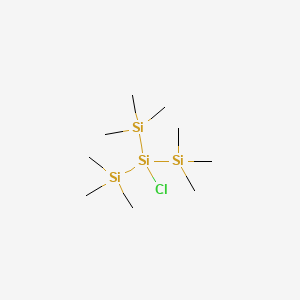
Chlorotris(trimethylsilyl)silane
Overview
Description
Chlorotris(trimethylsilyl)silane: is an organosilicon compound with the chemical formula C9H27ClSi4 . It is a colorless liquid that is slightly soluble in water and soluble in organic solvents such as alcohol and ether . This compound is widely used in organic synthesis, particularly in the protection of alcohols and the preparation of organometallic reagents, silyl enol ethers, and novel polymers/materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorotris(trimethylsilyl)silane can be synthesized through the reaction of trimethylsilyl chloride with silicon tetrachloride in the presence of a copper catalyst . The reaction typically occurs at elevated temperatures and under an inert atmosphere to prevent hydrolysis .
Industrial Production Methods: In industrial settings, the production of this compound involves the direct process, where methyl chloride reacts with a silicon-copper alloy . This method is efficient and yields a high purity product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Chlorotris(trimethylsilyl)silane can undergo oxidation reactions to form various silicon-oxygen compounds.
Reduction: It can act as a reducing agent in the reduction of acid chlorides and carbon-halogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Typical reducing agents are and .
Substitution: Water and alcohols are frequently used as nucleophiles in substitution reactions.
Major Products:
- Various silyl ethers and silyl enol ethers from protection reactions .
Hexamethyldisiloxane: from hydrolysis.
Scientific Research Applications
Chemistry: Chlorotris(trimethylsilyl)silane is extensively used as a protecting group for alcohols in organic synthesis. It is also employed in the preparation of organometallic reagents and silyl enol ethers , which are crucial intermediates in various chemical reactions .
Biology and Medicine: In biological research, this compound is used to modify surfaces of glassware and other laboratory equipment to make them more hydrophobic. This modification is essential for certain biochemical assays and reactions .
Industry: Industrially, this compound is used in the production of novel polymers and materials with unique properties. It is also employed in the manufacture of silicon-based coatings and sealants .
Mechanism of Action
Chlorotris(trimethylsilyl)silane exerts its effects primarily through silylation , where it reacts with polar functional groups such as alcohols and amines to form silyl ethers and silyl amines . This reaction protects the original functional group by removing labile protons and decreasing the basicity of the heteroatom . The compound’s ability to act as a radical reducing agent is due to the high affinity of silicon for oxygen and fluorine .
Comparison with Similar Compounds
- Trimethylsilyl chloride
- Tris(trimethylsilyl)silane
- Tetrakis(trimethylsilyl)silane
- Trimethylsilyl fluoride
- Trimethylsilyl bromide
- Trimethylsilyl iodide
Uniqueness: Chlorotris(trimethylsilyl)silane is unique due to its ability to act as both a protecting group and a radical reducing agent . Its structure allows for efficient silylation reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
chloro-tris(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27ClSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOROOJWVHFMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27ClSi4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405121 | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5565-32-2 | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotris(trimethylsilyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Chlorotris(trimethylsilyl)silane in synthetic chemistry?
A1: this compound serves as a versatile reagent in organic synthesis. [] It finds application in protecting alcohol groups, facilitating the formation of silyl enol ethers, and acting as a precursor for preparing organometallic reagents. Additionally, it plays a role in developing novel polymers and materials. []
Q2: How is this compound synthesized?
A2: this compound is synthesized by reacting tris(trimethylsilyl)silane with either phosphorus pentachloride (PCl5) or carbon tetrachloride (CCl4). []
Q3: Are there any specific handling and storage recommendations for this compound?
A3: Yes, due to its reactivity, this compound requires careful handling and storage. It is sensitive to light and should be kept at ambient or lower temperatures, preferably under a dry atmosphere to prevent hydrolysis. Additionally, it is incompatible with strong oxidizing agents, strong acids, and strong bases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















